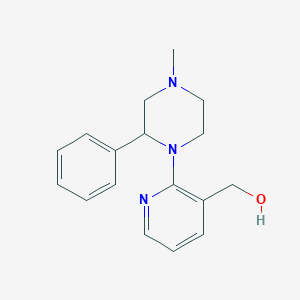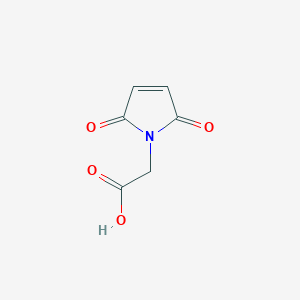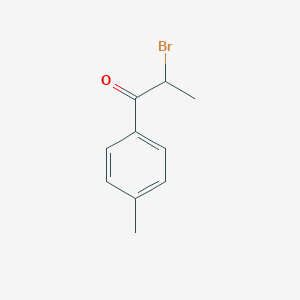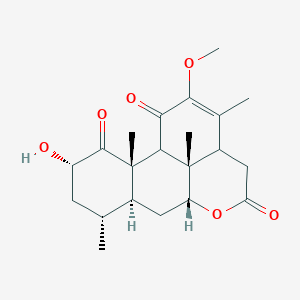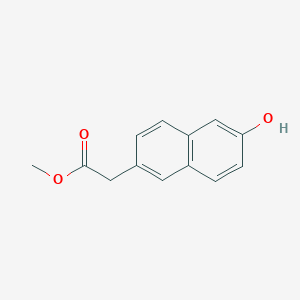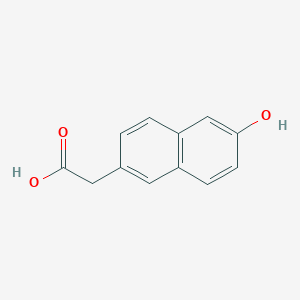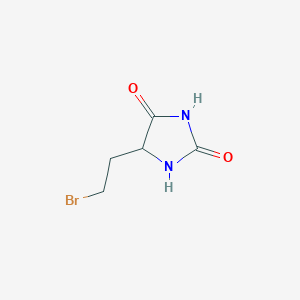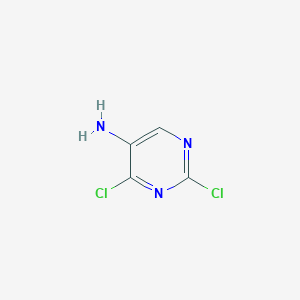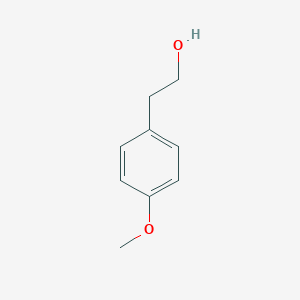
4-甲氧基苯乙醇
概述
描述
4-Methoxyphenethyl alcohol, also known as 2-(4-methoxyphenyl)ethanol, is an organic compound with the molecular formula C9H12O2. It is a clear, light brown liquid after melting and has a pleasant aroma reminiscent of fresh citrus juice. This compound is used in various applications, including perfumes, foods, and cosmetics .
科学研究应用
4-Methoxyphenethyl alcohol has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in fluorous biphasic catalysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of perfumes, foods, and cosmetics due to its pleasant aroma.
作用机制
Target of Action
4-Methoxyphenethyl alcohol, also known as 2-(4-Methoxyphenyl)ethanol, primarily targets Escherichia coli . It inhibits the synthesis of proteins, RNA, and DNA in this bacterium .
Mode of Action
It is known that the compound interacts with the biochemical machinery of escherichia coli, leading to the inhibition of protein, rna, and dna synthesis . This interaction disrupts the normal functioning of the bacterium, leading to its eventual death or growth inhibition.
Biochemical Pathways
Given its inhibitory effects on protein, rna, and dna synthesis, it can be inferred that the compound interferes with the fundamental processes of transcription and translation in escherichia coli . These processes are crucial for the growth and survival of the bacterium.
Result of Action
The primary result of the action of 4-Methoxyphenethyl alcohol is the inhibition of growth or death of Escherichia coli . By inhibiting the synthesis of proteins, RNA, and DNA, the compound disrupts the normal functioning of the bacterium, leading to its eventual death or growth inhibition.
生化分析
Biochemical Properties
4-Methoxyphenethyl alcohol plays a significant role in biochemical reactions, particularly in the inhibition of protein, RNA, and DNA synthesis in Escherichia coli This compound interacts with various enzymes and proteins, affecting their activity and function For instance, it has been observed to inhibit the synthesis of essential biomolecules, thereby impacting the growth and proliferation of bacterial cells
Cellular Effects
The effects of 4-Methoxyphenethyl alcohol on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, such as Escherichia coli, 4-Methoxyphenethyl alcohol inhibits the synthesis of proteins, RNA, and DNA, leading to a disruption in cellular processes and growth . This compound’s ability to interfere with fundamental cellular mechanisms makes it a potential candidate for antimicrobial applications.
Molecular Mechanism
At the molecular level, 4-Methoxyphenethyl alcohol exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity, particularly those involved in the synthesis of proteins, RNA, and DNA . This inhibition is achieved by binding to the active sites of these enzymes, preventing them from catalyzing their respective reactions. Additionally, 4-Methoxyphenethyl alcohol may induce changes in gene expression, further affecting cellular function and viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxyphenethyl alcohol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that 4-Methoxyphenethyl alcohol can have sustained inhibitory effects on bacterial growth, making it a valuable compound for prolonged antimicrobial applications .
Dosage Effects in Animal Models
The effects of 4-Methoxyphenethyl alcohol vary with different dosages in animal models. At lower doses, it exhibits antimicrobial properties without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dosage beyond which the compound’s beneficial effects are outweighed by its toxic effects . Understanding the dosage-dependent effects of 4-Methoxyphenethyl alcohol is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
4-Methoxyphenethyl alcohol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. These metabolic processes result in the formation of metabolites that are excreted from the body. The interaction of 4-Methoxyphenethyl alcohol with metabolic enzymes can affect metabolic flux and the levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, 4-Methoxyphenethyl alcohol is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of 4-Methoxyphenethyl alcohol within the body is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of 4-Methoxyphenethyl alcohol is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its localization can affect its interaction with biomolecules and its overall efficacy in inhibiting cellular processes. Understanding the subcellular distribution of 4-Methoxyphenethyl alcohol is essential for optimizing its use in therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: 4-Methoxyphenethyl alcohol can be synthesized through the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone using immobilized Trigonopsis variabilis AS2 . Another method involves the preparation of 4-(2-iodoethyl)phenol by refluxing 4-Methoxyphenethyl alcohol with 47% hydriodic acid .
Industrial Production Methods: Industrial production of 4-Methoxyphenethyl alcohol typically involves the reduction of 4-methoxyacetophenone using biocatalysts or chemical reduction methods. The reaction conditions are optimized to achieve high yields and purity of the final product .
Types of Reactions:
Reduction: The compound can be reduced to 4-methoxyphenethylamine using reducing agents like lithium aluminum hydride.
Substitution: It undergoes substitution reactions to form various derivatives, such as 4-(2-iodoethyl)phenol.
Common Reagents and Conditions:
Oxidation: Sodium chlorite, TEMPO, and bleach at 35°C.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydriodic acid for iodination reactions.
Major Products Formed:
Oxidation: 4-Methoxyphenylacetic acid.
Reduction: 4-Methoxyphenethylamine.
Substitution: 4-(2-iodoethyl)phenol.
相似化合物的比较
4-Methoxyphenethyl alcohol can be compared with other similar compounds, such as:
4-Methylphenethyl alcohol: Similar structure but with a methyl group instead of a methoxy group.
4-Methoxybenzyl alcohol: Similar structure but with a benzyl group instead of an ethyl group.
4-Methoxyphenylacetic acid: An oxidized form of 4-Methoxyphenethyl alcohol.
Uniqueness: 4-Methoxyphenethyl alcohol is unique due to its pleasant aroma and its versatility in various chemical reactions and applications. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
2-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWDOZOUJWEPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041518 | |
| Record name | 4-Methoxybenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702-23-8 | |
| Record name | 2-(4-Methoxyphenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybenzeneethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 702-23-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanol, 4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methoxybenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-methoxyphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXYPHENETHYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MWL5NZE9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
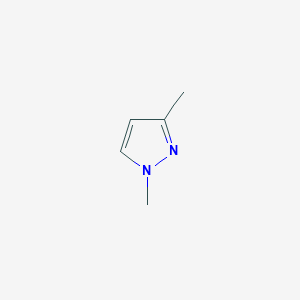

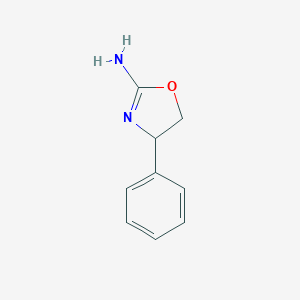
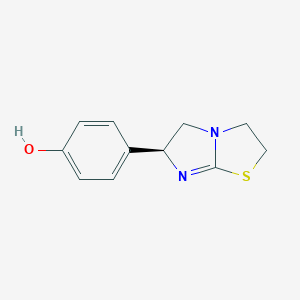
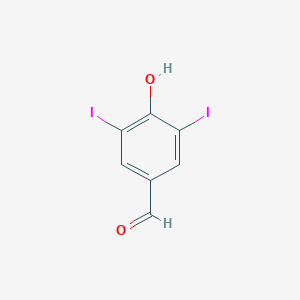
![1H-pyrazolo[3,4-b]pyridine](/img/structure/B29739.png)
